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molecular formula C10H6Cl2N2O2 B8302953 1-(4,5-Dichloro-2-nitrophenyl)pyrrole

1-(4,5-Dichloro-2-nitrophenyl)pyrrole

Cat. No. B8302953
M. Wt: 257.07 g/mol
InChI Key: GVGOZRBOMOZVCT-UHFFFAOYSA-N
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Patent
US03939159

Procedure details

A stirred solution of 42.4 g (0.165 mole) of 1-(4,5-dichloro-2-nitrophenyl)pyrrole in 730 ml. of tetrahydrofuran and 365 ml. of water is treated according to the manipulative procedure described above in Example 13(b) to give 1-(2-amino-4,5-dichlorophenyl)pyrrole, m.p. 57°-58° C.
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([N:9]2[CH:13]=[CH:12][CH:11]=[CH:10]2)=[C:4]([N+:14]([O-])=O)[CH:3]=1.O1CCCC1>O>[NH2:14][C:4]1[CH:3]=[C:2]([Cl:1])[C:7]([Cl:8])=[CH:6][C:5]=1[N:9]1[CH:13]=[CH:12][CH:11]=[CH:10]1

Inputs

Step One
Name
Quantity
42.4 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1Cl)N1C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)Cl)Cl)N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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